
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride: is a chemical compound known for its role as a MAP4K4 inhibitor. It is also known by its systematic name, 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . This compound has been developed by Pfizer for research purposes, particularly in the field of kinase phosphatase biology .
Mécanisme D'action
Target of Action
PF 06260933 dihydrochloride is a highly selective small-molecule inhibitor that primarily targets MAP4K4 (HGK) . It also inhibits MINK and TNIK . These targets play a crucial role in various cellular processes, including inflammation and insulin signaling.
Mode of Action
PF 06260933 dihydrochloride interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . The IC50 values for MAP4K4, MINK, and TNIK are 3.7 nM, 8 nM, and 13 nM, respectively .
Pharmacokinetics
It is noted that the compound is orally active , suggesting that it has suitable absorption and stability properties for oral administration.
Result of Action
The inhibition of MAP4K4, MINK, and TNIK by PF 06260933 dihydrochloride leads to improved fasting hyperglycemia in mice . This suggests that the compound may have potential therapeutic effects in the treatment of diabetes.
Analyse Biochimique
Biochemical Properties
It also inhibits MINK and TNIK with IC50 values of 8 and 13 nM, respectively .
Cellular Effects
PF 06260933 dihydrochloride has been shown to improve fasting hyperglycemia in mice . This suggests that it may influence cell function by impacting cell signaling pathways and cellular metabolism related to glucose regulation.
Molecular Mechanism
The molecular mechanism of action of PF 06260933 dihydrochloride involves binding interactions with the MAP4K4 enzyme, leading to its inhibition . This can result in changes in gene expression and cellular processes.
Dosage Effects in Animal Models
The effects of PF 06260933 dihydrochloride vary with different dosages in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are proprietary to Pfizer and are not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride are also proprietary. it is known that the compound is produced under controlled conditions to ensure high purity (≥98% HPLC) and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride primarily undergoes substitution reactions due to the presence of the chloro-phenyl group and the bipyridinyl core. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bipyridinyl derivatives .
Applications De Recherche Scientifique
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride is widely used in scientific research due to its inhibitory effects on MAP4K4. Some of its applications include:
Chemistry: Used as a tool compound to study kinase phosphatase biology.
Biology: Investigated for its role in cellular signaling pathways and its effects on endothelial-to-mesenchymal transition (EndMT).
Medicine: Explored for potential therapeutic applications in diseases involving MAP4K4, such as diabetes and fibrosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Comparaison Avec Des Composés Similaires
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride is unique due to its high specificity and potency as a MAP4K4 inhibitor. Similar compounds include:
PF-06758955 hydrochloride: Another MAP4K4 inhibitor with different structural features.
PF-04471141 hydrochloride: A kinase inhibitor with broader activity against multiple kinases.
PFI-7 hydrochloride: A selective inhibitor of a different kinase, used for comparative studies
These compounds share some similarities in their inhibitory effects on kinases but differ in their specificity, potency, and structural characteristics.
Propriétés
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXEOPUAQLBQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)
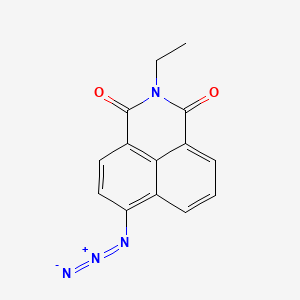
![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)
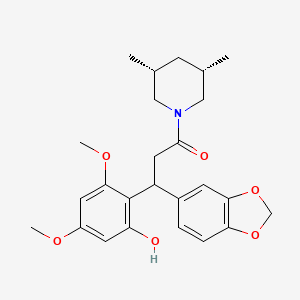
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

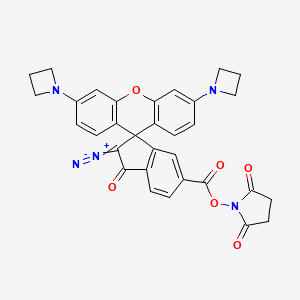
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
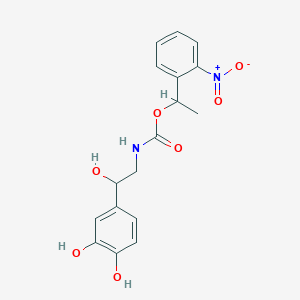
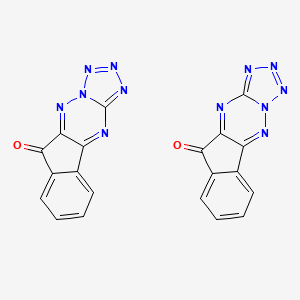
![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)

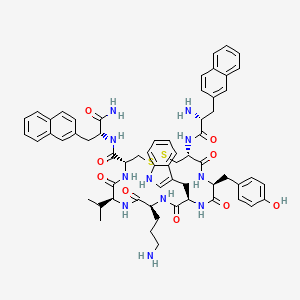
![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)
